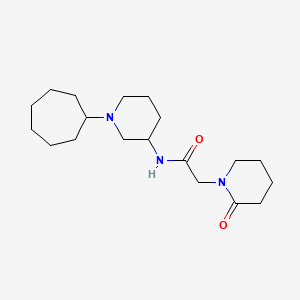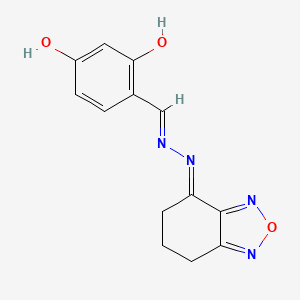
N-(1-cycloheptyl-3-piperidinyl)-2-(2-oxo-1-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-3-piperidinyl)-2-(2-oxo-1-piperidinyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This molecule has been the subject of extensive research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-(1-cycloheptyl-3-piperidinyl)-2-(2-oxo-1-piperidinyl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the degradation of the neurotransmitter GABA. By inhibiting this enzyme, N-(1-cycloheptyl-3-piperidinyl)-2-(2-oxo-1-piperidinyl)acetamide increases the levels of GABA in the brain, which can have a calming and anti-seizure effect.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-2-(2-oxo-1-piperidinyl)acetamide has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission. This can have a calming effect and may be beneficial in the treatment of epilepsy and anxiety disorders. N-(1-cycloheptyl-3-piperidinyl)-2-(2-oxo-1-piperidinyl)acetamide has also been shown to enhance cognitive function in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cycloheptyl-3-piperidinyl)-2-(2-oxo-1-piperidinyl)acetamide in lab experiments is its high potency and selectivity for GABA transaminase, which allows for precise modulation of GABA levels in the brain. However, one limitation is that N-(1-cycloheptyl-3-piperidinyl)-2-(2-oxo-1-piperidinyl)acetamide is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-2-(2-oxo-1-piperidinyl)acetamide. One area of interest is its potential therapeutic applications in the treatment of addiction, particularly in the context of opioid use disorder. Another area of interest is its potential use as a cognitive enhancer in aging populations or individuals with neurodegenerative diseases. Additionally, further research is needed to fully understand the long-term effects of N-(1-cycloheptyl-3-piperidinyl)-2-(2-oxo-1-piperidinyl)acetamide on brain function and behavior.
Métodos De Síntesis
N-(1-cycloheptyl-3-piperidinyl)-2-(2-oxo-1-piperidinyl)acetamide can be synthesized through a multi-step process involving the reaction of piperidine with cycloheptanone, followed by acylation with piperidin-2-one and subsequent reduction with sodium borohydride. The final product can be purified through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-3-piperidinyl)-2-(2-oxo-1-piperidinyl)acetamide has been investigated for its potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy, addiction, and anxiety. It has also been studied as a potential cognitive enhancer and has shown promising results in preclinical models.
Propiedades
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-2-(2-oxopiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2/c23-18(15-22-12-6-5-11-19(22)24)20-16-8-7-13-21(14-16)17-9-3-1-2-4-10-17/h16-17H,1-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCHXYKBIQAFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)CN3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-2-(2-oxo-1-piperidinyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-methyl-N-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5973499.png)
![ethyl N-({[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B5973507.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(4-fluorophenyl)piperidine](/img/structure/B5973512.png)
![N,N,3,5-tetramethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5973516.png)
![N-(2-chlorobenzyl)-3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5973527.png)
![1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B5973535.png)
![ethyl 3-{[(1H-indazol-3-ylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5973542.png)
![N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-1,1-cyclopropanedicarboxamide](/img/structure/B5973551.png)
![3-(1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5973560.png)


![2-(4-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5973575.png)
![{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5973579.png)
